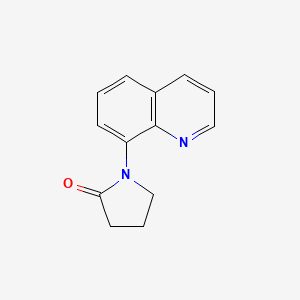

1-(8-Quinolyl)-2-pyrrolidinone

Cat. No. B8752508

Key on ui cas rn:

79276-58-7

M. Wt: 212.25 g/mol

InChI Key: MVGXWXNDLBXHMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04366158

Procedure details

A mixture of 1-(2-aminophenyl)-2-pyrrolidinone (J. Chem. Soc. C, 1969 (10), 1444-8) (3.2 g, 0.018 mole) and arsenic (V) oxide (2.5 g, 0.011 mole) in aqueous sulphuric acid (concentrated sulphuric acid (4.0 ml) in water (1.3 ml)) was heated to 70° and stirred vigorously. Acrolein (2.5 ml, 0.037 mole) was added dropwise at a rate such that the reaction temperature did not exceed 95°. The reaction temperature was maintained at 95° to 115° by heating and stirring in a nitrogen atmosphere for 1 hour after addition of acrolein was complete. The product was poured into water and the pH was adjusted to pH 6 with concentrated ammonia. Extraction of the aqueous solution with methylene chloride, after removal of the solvent, afforded an oil. Separation was achieved by column chromatography (200 g SILICA GEL 60 (Trade Name)). The oil was eluted first with acetone/ethyl acetate (30:70) then acetone/ethyl acetate (50:50) and finally acetone. The solvet was removed from the acetone/ethyl acetate (50:50) and the acetone fractions to afford a homogeneous solid as shown by tlc analysis. Crystallization from acetone afforded 1-(8-quinolyl)-2-pyrrolidinone (m.p. 121° -122°), yield 21%. Analysis of the sample by tlc and NMR as well as elemental analysis verified the identity of this material with that obtained in Example 1.

Name

Acrolein

Quantity

2.5 mL

Type

reactant

Reaction Step Two

Name

acrolein

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

21%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].[As+3]=O.[CH:16]([CH:18]=[CH2:19])=O.N>S(=O)(=O)(O)O.O>[N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:19]=[CH:18][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)N1C(CCC1)=O

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[As+3]=O

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

Acrolein

|

|

Quantity

|

2.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=C

|

Step Three

|

Name

|

acrolein

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 70°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 95°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained at 95° to 115°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring in a nitrogen atmosphere for 1 hour

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction of the aqueous solution with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation

|

WASH

|

Type

|

WASH

|

|

Details

|

The oil was eluted first with acetone/ethyl acetate (30:70)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvet was removed from the acetone/ethyl acetate (50:50)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetone fractions to afford a homogeneous solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization from acetone

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 21% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |